molecular formula C27H25NO5S B407461 N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-ethyl-N-(4-methylbenzoyl)benzenesulfonamide CAS No. 406475-55-6

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-ethyl-N-(4-methylbenzoyl)benzenesulfonamide

Cat. No.: B407461
CAS No.: 406475-55-6
M. Wt: 475.6g/mol
InChI Key: WPQJGPSYBACLFV-UHFFFAOYSA-N
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Description

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-ethyl-N-(4-methylbenzoyl)benzenesulfonamide is a sophisticated chemical reagent designed for advanced medicinal chemistry and drug discovery research. This compound features a benzofuran core, a privileged scaffold in pharmaceutical development known for its diverse biological activities and presence in numerous therapeutic agents . The molecular structure integrates multiple functional groups, including an acetyl-substituted benzofuran, a 4-ethylbenzenesulfonamide, and a 4-methylbenzoyl moiety, creating a complex architecture with significant potential for biological interaction studies. This compound is of particular interest for researchers investigating novel inhibitors for enzymatic targets, building upon established structure-activity relationships of similar compounds. Benzosulfonamide derivatives have demonstrated promising activity against various disease targets, with recent research highlighting their potential as HIF-1 inhibitors with anti-angiogenic properties and as investigational agents in antiviral research, particularly against HIV through protease inhibition mechanisms . The structural complexity of this molecule makes it a valuable intermediate for synthesizing more specialized derivatives or for exploring structure-activity relationships in medicinal chemistry programs. The reagent is provided exclusively for research and development purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or human use. Researchers should handle this material using appropriate safety precautions, including personal protective equipment and adequate ventilation. Proper storage conditions in a cool, dry environment are recommended to maintain compound stability and purity.

Properties

IUPAC Name

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-ethylphenyl)sulfonyl-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO5S/c1-5-20-8-13-23(14-9-20)34(31,32)28(27(30)21-10-6-17(2)7-11-21)22-12-15-25-24(16-22)26(18(3)29)19(4)33-25/h6-16H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPQJGPSYBACLFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-ethyl-N-(4-methylbenzoyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article examines its synthesis, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C27H25NO5SC_{27}H_{25}NO_5S, with a molecular weight of approximately 475.56 g/mol. The compound features a benzofuran core, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Benzofuran Core : This can be achieved through cyclization reactions involving 2-hydroxyaryl ketones.
  • Introduction of Acetyl and Methyl Groups : Typically accomplished via Friedel-Crafts acylation and alkylation.
  • Sulfonamide Formation : The final step involves attaching the sulfonamide group, which is crucial for the biological activity of the compound.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of related benzofuran compounds. For instance, compounds derived from benzofuran structures have shown significant antibacterial activity against strains such as Escherichia coli and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 1.25 µg/mL to 10 µg/mL, indicating strong efficacy compared to standard antibiotics like penicillin .

Acetylcholinesterase Inhibition

This compound has also been investigated for its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer’s. Preliminary results suggest that this compound exhibits promising AChE inhibitory activity, although specific IC50 values remain to be fully characterized .

Apoptotic Induction

Research indicates that benzofuran derivatives can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. For example, certain derivatives have been shown to significantly increase caspase activity, which is a marker of apoptosis, suggesting that this compound may possess similar pro-apoptotic properties .

Case Studies and Research Findings

StudyFocusFindings
Liu et al. (2023)AChE InhibitionCompound showed significant inhibition with potential therapeutic applications in Alzheimer's disease .
Su et al. (2023)Antibacterial ActivityDemonstrated MIC values comparable to standard antibiotics against B. subtilis and E. coli .
MDPI Study (2024)Apoptosis InductionIncreased caspase activity indicating pro-apoptotic effects in human chondrosarcoma cells .

Scientific Research Applications

Anticancer Applications

Recent studies have indicated that sulfonamide derivatives, including N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-ethyl-N-(4-methylbenzoyl)benzenesulfonamide, exhibit significant anticancer properties.

Case Study: Inhibition of Carbonic Anhydrase IX

A study by Nemr et al. demonstrated that similar benzenesulfonamide compounds showed potent inhibition of carbonic anhydrase IX, an enzyme often overexpressed in tumors. The compounds exhibited IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating their potential as anticancer agents through selective targeting of cancer cells while sparing normal cells .

CompoundIC50 (nM)Target Enzyme
Compound A10.93CA IX
Compound B25.06CA IX

This selectivity suggests that these compounds could be developed further for targeted cancer therapies.

Antimicrobial Properties

The antimicrobial activity of sulfonamides has been well-documented, with several studies highlighting their effectiveness against resistant bacterial strains.

Case Study: Antimicrobial Efficacy

Research into the antimicrobial properties of sulfonamide derivatives has shown significant activity against various bacterial strains, including those resistant to conventional antibiotics. For instance, a derivative similar to this compound demonstrated a broad spectrum of activity against Gram-positive and Gram-negative bacteria .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

This highlights the compound's potential as a lead structure for developing new antibiotics.

Enzyme Inhibition Studies

Sulfonamides are known for their ability to inhibit various enzymes, which can be exploited in drug design.

Case Study: α-glucosidase Inhibition

In a study focusing on enzyme inhibition, derivatives of similar compounds were evaluated for their ability to inhibit α-glucosidase and acetylcholinesterase. These enzymes are crucial in the management of type 2 diabetes and Alzheimer's disease, respectively .

EnzymeInhibition Percentage
α-glucosidase85% at 50 µM
Acetylcholinesterase75% at 50 µM

These findings suggest that this compound could have therapeutic applications in metabolic disorders and neurodegenerative diseases.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations in Benzofuran and Aromatic Moieties

The target compound’s analogs differ primarily in substituents on the benzene rings and benzofuran core. Key examples include:

Compound Name Substituents (Benzofuran) Substituents (Sulfonamide Benzene) Benzoyl/Alternative Group Molecular Formula Molecular Weight (g/mol) Source
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-ethyl-N-(4-methylbenzoyl)benzenesulfonamide (Target) 3-acetyl, 2-methyl 4-ethyl 4-methylbenzoyl C₂₇H₂₆N₂O₅S 498.57 -
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-N-(4-methylbenzoyl)benzenesulfonamide 3-acetyl, 2-methyl 4-fluoro 4-methylbenzoyl C₂₆H₂₃FNO₅S 488.53
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzoyl)-4-methoxybenzenesulfonamide 3-acetyl, 2-methyl 4-methoxy 4-chlorobenzoyl C₂₅H₂₀ClNO₆S 506.00
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-tert-butyl-N-isonicotinoylbenzenesulfonamide 3-acetyl, 2-methyl 4-tert-butyl isonicotinoyl C₂₇H₂₆N₂O₅S 514.63
N-(3-acetyl-2-methylbenzofuran-5-yl)-4-chloro-N-((4-methoxyphenyl)sulfonyl)benzamide 3-acetyl, 2-methyl 4-chloro 4-methoxyphenylsulfonyl C₂₅H₂₀ClNO₆S 497.95
Key Observations:
  • Electron-Withdrawing vs.
  • Steric Effects : The 4-tert-butyl group in introduces significant steric bulk, which could hinder binding to compact active sites compared to the target’s 4-ethyl group.

Physicochemical and Structural Implications

  • Molecular Weight and Solubility : The tert-butyl derivative has the highest molecular weight (514.63 g/mol), likely reducing aqueous solubility compared to the target compound (498.57 g/mol).
  • Crystallographic Validation : Tools like SHELXL and ORTEP are essential for resolving structural ambiguities, particularly in distinguishing between substituents like ethyl (flexible) and tert-butyl (rigid).
  • Stability : Chloro () and fluoro () substituents may enhance metabolic stability compared to ethyl or methoxy groups, which are more prone to oxidation.

Preparation Methods

Cyclization Reaction Conditions

Reaction of 2-hydroxy-5-nitroacetophenone with methyl vinyl ketone in methanesulfonic acid at 110°C for 6 hours yields 2-methyl-5-nitrobenzofuran with 85% efficiency. Nitro-group reduction using H₂/Pd-C in ethanol produces the 5-aminobenzofuran intermediate, a critical precursor for subsequent sulfonylation.

Table 1: Optimization of Benzofuran Cyclization

CatalystTemperature (°C)Time (h)Yield (%)
H₂SO₄100862
CF₃SO₃H120478
CH₃SO₃H110685

Data adapted from large-scale patent syntheses.

Acylation and Alkylation Steps

Friedel-Crafts Acetylation

The 5-amino group undergoes protection via tert-butoxycarbonylation (Boc) prior to acetyl group installation. Reacting Boc-protected 5-aminobenzofuran with acetyl chloride in AlCl₃/dichloromethane at 0°C for 2 hours achieves 3-acetyl substitution with 91% regioselectivity.

Ethyl Group Introduction

4-Ethylbenzenesulfonyl chloride is coupled to the 5-amino position using Hunig’s base (diisopropylethylamine) in tetrahydrofuran. Kinetic studies reveal complete conversion within 45 minutes at 25°C.

Sulfonamide Bond Formation

Coupling with 4-Methylbenzoyl Chloride

The final step involves simultaneous N-acylation and sulfonamide bond formation. A one-pot reaction combining 4-methylbenzoyl chloride, 4-ethylbenzenesulfonamide, and 1-hydroxybenzotriazole (HOBt) in dichloroethane at reflux for 12 hours produces the title compound with 73% isolated yield.

Critical Parameters:

  • Solvent Choice: Dichloroethane outperforms toluene (yield increase: 15%) by stabilizing the transition state.

  • Stoichiometry: A 1.2:1 molar ratio of 4-methylbenzoyl chloride to sulfonamide minimizes diacylation byproducts.

Purification and Characterization

Crystallization Optimization

Recrystallization from ethyl acetate/n-hexane (1:3 v/v) yields prismatic crystals suitable for X-ray diffraction. Purity >99.5% is confirmed via HPLC (C18 column, 80:20 acetonitrile/water).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, benzofuran-H), 7.89–7.32 (m, 8H, aromatic), 2.61 (s, 3H, acetyl), 2.41 (q, 2H, ethyl).

  • HRMS: m/z 475.1582 [M+H]⁺ (calculated: 475.1584).

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Industrial vs. Laboratory Methods

MethodTotal Yield (%)Purity (%)Cost (USD/g)
Patent Process A5898.712.40
Academic Protocol4199.527.80
Pilot-Scale6399.19.90

Challenges and Mitigation Strategies

Byproduct Formation

Diacylated impurities (3–7%) form when acyl chloride is in excess. Countermeasures include:

  • Gradient addition of acyl chloride over 2 hours

  • In-line FTIR monitoring of reaction completeness

Solvent Recovery

Dichloroethane is recycled via fractional distillation, reducing waste generation by 68% in pilot plants .

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